molecular formula C8H7N3 B1273769 2-(1H-Pyrazol-3-Yl)Pyridine CAS No. 75415-03-1

2-(1H-Pyrazol-3-Yl)Pyridine

Cat. No.: B1273769
CAS No.: 75415-03-1
M. Wt: 145.16 g/mol
InChI Key: HKEWOTUTAYJWQJ-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-Yl)Pyridine: is a heterocyclic compound that features both a pyrazole and a pyridine ringThe presence of both nitrogen atoms in the pyrazole and pyridine rings contributes to its reactivity and ability to form complexes with metals .

Biochemical Analysis

Biochemical Properties

2-(1H-Pyrazol-3-Yl)Pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of drugs and other xenobiotics. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been reported to alter the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with dosage. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, it has been associated with adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to be efficiently taken up by cells and distributed to various cellular compartments. The interaction with transporters and binding proteins can influence its localization and accumulation, which in turn affects its biological activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. It has been found to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization. These localization patterns are essential for the compound’s role in regulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-Yl)Pyridine typically involves the reaction of 3-dimethylamino-1-pyridin-2-yl-propenone with anhydrous hydrazine in ethanol. The reaction mixture is heated to reflux and stirred overnight, resulting in the formation of this compound as a tan-colored solid . Another method involves the reaction of compound 16a with hydrazine hydrate in ethanol at 60°C for 0.5 hours, yielding the product with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazol-3-Yl)Pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or arylated compounds .

Scientific Research Applications

Chemistry: 2-(1H-Pyrazol-3-Yl)Pyridine is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Industry: The compound is also explored for its use in material science, particularly in the development of new materials with specific electronic and optical properties .

Comparison with Similar Compounds

Uniqueness: 2-(1H-Pyrazol-3-Yl)Pyridine is unique due to its specific arrangement of nitrogen atoms, which influences its reactivity and ability to form stable complexes with metals. This unique structure makes it particularly valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEWOTUTAYJWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383939, DTXSID201257571
Record name 2-(1H-Pyrazol-3-Yl)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75415-03-1, 192711-21-0
Record name 2-(1H-Pyrazol-3-Yl)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-Pyrazol-3-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-(1H-Pyrazol-3-Yl)Pyridine?

A1: this compound, often abbreviated as PyPzH or HL in the literature, has the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A2: Researchers frequently employ infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) to characterize this compound and the metal complexes it forms. [, ]

Q3: How does this compound typically coordinate to metal ions?

A3: this compound acts as a bidentate chelating ligand, coordinating to metal ions through the nitrogen atoms of both the pyridine and the pyrazole rings. [, , , , , ]

Q4: Can you provide examples of metal complexes incorporating this compound?

A4: this compound has been used to synthesize a wide array of metal complexes. Some examples include: * Cadmium complexes with thiocyanate and benzene-1,2-dicarboxylate ligands. [, ]* Manganese(II) complexes with 4-nitrophthalate ligands. []* Rhenium(I) complexes with carbonyl and chloride ligands. [] * Zinc(II) complexes with 4-nitrophthalate ligands. []* Copper(II) complexes with phthalate ligands. []* Dinuclear cobalt(II) complexes with bridging hydroxide ligands. []

Q5: What types of crystal structures are commonly observed for metal complexes of this compound?

A5: The crystal structures of these complexes are diverse, ranging from mononuclear to dinuclear to one-dimensional polymers and even two-dimensional networks. The specific structure depends on factors like the metal ion, additional ligands, and crystallization conditions. [, , , , , , ]

Q6: How do substituents on the this compound ligand influence its coordination chemistry?

A6: While the provided research focuses primarily on the unsubstituted ligand, substituents could significantly impact the complex's properties by influencing the ligand's electron-donating or -withdrawing ability, steric hindrance, and potential for intermolecular interactions like hydrogen bonding or π-π stacking. [, ]

Q7: Have any computational studies been conducted on this compound or its metal complexes?

A7: Yes, Density Functional Theory (DFT) calculations have been performed on a rhenium(I) complex of this compound to investigate its electronic properties and potential for photocatalytic CO2 reduction. []

Q8: What are the potential applications of this compound and its metal complexes?

A8: The research highlights potential applications in areas such as:* Photocatalysis: Specifically, rhenium(I) complexes show promise for photocatalytic CO2 reduction. [, ]* Hydrogen Production: Cu-modified organophosphomolybdates incorporating this compound exhibit activity in visible-light-driven hydrogen production. []* Molecular Magnetism: Mn(II) and Fe(II) complexes of this compound, particularly those incorporating cyano-bridged metal units, have shown interesting magnetic properties. [, ]* Spin Crossover (SCO) Materials: Fe(II) complexes with this compound and other ligands like [M(CN)4]2- (M = Pd, Pt) exhibit SCO behavior, potentially useful for sensing and switching applications. []

Q9: Are there any known instances of in situ ligand synthesis involving this compound?

A9: Yes, researchers have reported the in situ formation of a new ligand, 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]butanedioate, through the conjugate addition of this compound to fumaric acid in the presence of metal salts. This new ligand then coordinates to metal ions, leading to the formation of coordination polymers. [, ]

Q10: What types of intermolecular interactions are commonly observed in crystal structures of this compound metal complexes?

A10: Common intermolecular interactions include:

  • Hydrogen Bonding: These often involve the pyrazole N–H group interacting with electronegative atoms (e.g., oxygen, nitrogen, or sulfur) from adjacent molecules or counterions. [, , , ]
  • π-π Stacking: Interactions between the aromatic rings of this compound ligands on neighboring molecules are frequently observed. [, , , , ]

Q11: How does the choice of metal ion influence the properties of this compound complexes?

A11: The metal ion plays a crucial role in dictating the complex's geometry, electronic structure, and overall properties. For example, different metal ions can lead to variations in magnetic behavior, catalytic activity, and photophysical properties. [, , ]

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